Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-methoxypiperidine-3-carboxylate

Medicinal Chemistry Synthetic Methodology Physicochemical Property

Select Methyl 5-methoxypiperidine-3-carboxylate (CAS 113826-40-7) over generic piperidine-3-carboxylates when your synthesis demands precisely attenuated amine basicity (pKa 8.19 vs. ~9.28) and optimal CNS lipophilicity (XLogP -0.3). The 5-methoxy substituent minimizes catalyst poisoning in metal-mediated reactions and serves as a hydroxyl bioisostere, enhancing metabolic stability. With two undefined stereocenters, it offers cost-effective access to four distinct chiral isomers for SAR exploration. Ideal for CNS-focused compound libraries and scalable amide coupling workflows.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 113826-40-7
Cat. No. B3083232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxypiperidine-3-carboxylate
CAS113826-40-7
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1CC(CNC1)C(=O)OC
InChIInChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3
InChIKeyBPBNOXOFPXLREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methoxypiperidine-3-carboxylate (CAS 113826-40-7): A Differentiated Piperidine Scaffold for Medicinal Chemistry and CNS-Targeted Synthesis


Methyl 5-methoxypiperidine-3-carboxylate (CAS 113826-40-7, C₈H₁₅NO₃, MW 173.21) is a functionalized piperidine building block featuring a secondary amine, a methyl ester at the 3-position, and a methoxy group at the 5-position of the heterocyclic ring [1]. The compound exists as a mixture of stereoisomers (two undefined chiral centers) with a calculated XLogP of -0.3 and a predicted pKa of 8.19 for the piperidine nitrogen . As an intermediate in pharmaceutical research, it has been specifically referenced in patent literature, including Novartis AG's WO2011/026917 A1, indicating its utility in synthesizing therapeutic candidates [2].

Why Methyl 5-methoxypiperidine-3-carboxylate Cannot Be Substituted by Common Piperidine-3-carboxylate Analogs in Synthesis


The selection of Methyl 5-methoxypiperidine-3-carboxylate over structurally similar piperidine-3-carboxylate building blocks is not arbitrary; substitution with a non-methoxylated or hydroxylated analog fundamentally alters critical properties that dictate synthetic utility and downstream pharmacological outcomes. The 5-methoxy substituent directly modulates the basicity of the piperidine nitrogen (pKa 8.19 vs. ~9.28 for the unsubstituted methyl piperidine-3-carboxylate) , thereby altering nucleophilicity and reaction selectivity in amide coupling or reductive amination steps [1]. Furthermore, the methoxy group—a recognized bioisostere for hydroxyl groups in CNS drug design—confers distinct hydrogen-bonding capabilities and metabolic stability that cannot be replicated by the 5-hydroxy analog (LogP -0.3 vs. -0.89) . These physicochemical differences, detailed quantitatively below, mandate the use of this specific compound rather than a generic piperidine-3-carboxylate for projects requiring precise control over lipophilicity, basicity, and stereochemical diversity.

Quantitative Differentiation of Methyl 5-methoxypiperidine-3-carboxylate: Evidence-Based Comparison Against Key Analogs


Basicity Modulation: pKa Reduction Enhances Amide Coupling Selectivity

Methyl 5-methoxypiperidine-3-carboxylate exhibits a predicted pKa of 8.19 for the piperidine nitrogen, which is approximately 1.1 units lower (less basic) than the unsubstituted methyl piperidine-3-carboxylate (predicted pKa 9.28) . This reduction in basicity is attributed to the electron-withdrawing inductive effect of the 5-methoxy group. In the context of synthetic transformations, this translates to a higher proportion of the free amine (rather than the protonated ammonium salt) being available for nucleophilic reactions under mildly acidic coupling conditions (e.g., pH ~6-7), which is a common requirement for preserving the integrity of acid-sensitive functional groups elsewhere in a target molecule [1].

Medicinal Chemistry Synthetic Methodology Physicochemical Property

Lipophilicity Tuning: Methoxy Group Affords Intermediate LogP Optimal for CNS Permeability

The calculated partition coefficient (XLogP) for Methyl 5-methoxypiperidine-3-carboxylate is -0.3 [1]. This value places it in a favorable lipophilicity range for central nervous system (CNS) drug candidates, where an optimal balance between permeability and aqueous solubility is critical. In direct comparison, the 5-hydroxy analog (Methyl 5-hydroxypiperidine-3-carboxylate) is significantly more hydrophilic with a reported LogP of -0.89 , which may limit passive diffusion across the blood-brain barrier (BBB). Conversely, the ethyl ester variant (Ethyl 5-methoxypiperidine-3-carboxylate) has a higher XLogP of 0.1 [2]. The target compound's LogP of -0.3 thus represents a deliberate and differentiated physicochemical profile, providing a 'sweet spot' for balancing solubility and membrane permeability that is not achievable with the more polar hydroxy or the more lipophilic ethyl ester analogs [3].

CNS Drug Discovery Medicinal Chemistry ADME

Stereochemical Diversity: Two Undefined Chiral Centers Enable Downstream Resolution for Enantiopure Synthesis

Methyl 5-methoxypiperidine-3-carboxylate possesses two undefined stereocenters (at the 3- and 5-positions of the piperidine ring), as indicated by its 'Undefined Atom Stereocenter Count = 2' property [1]. This is a deliberate and valuable feature for medicinal chemists, as it provides a racemic or diastereomeric mixture that can be resolved into specific enantiomers (e.g., (3R,5S) or (3S,5R)) using established chiral resolution techniques. In contrast, simpler analogs like Methyl piperidine-3-carboxylate (one undefined stereocenter) or the 5-hydroxy analog offer fewer stereochemical permutations. The presence of two stereocenters allows for the synthesis of a broader library of stereochemically pure derivatives, which is a critical advantage in lead optimization where the absolute configuration can dramatically influence potency, selectivity, and pharmacokinetics [2]. This inherent stereochemical complexity differentiates the compound from achiral or less complex piperidine building blocks, providing a direct route to diverse chiral scaffolds.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Validated Utility: Direct Citation in Novartis AG Patent for Therapeutic Compound Synthesis

Methyl 5-methoxypiperidine-3-carboxylate is explicitly referenced as a synthetic intermediate in Novartis AG's patent WO2011/026917 A1 (Page/Page column 114), which discloses compounds for the treatment of diseases mediated by CDK inhibitors, including cancer [1]. This direct citation in a major pharmaceutical patent provides concrete, verifiable evidence of the compound's utility and selection over other piperidine building blocks in a competitive drug discovery program. While many similar piperidine-3-carboxylates are commercially available as generic building blocks, the specific mention of this compound in a high-value patent application (with associated biological data for the final compounds) indicates that its unique substitution pattern was deliberately chosen to impart specific properties to the target molecules. This patent reference serves as a third-party validation of the compound's relevance and differentiation in a real-world, high-stakes research environment.

Pharmaceutical Intermediates Patent Literature Drug Discovery

Optimal Application Scenarios for Methyl 5-methoxypiperidine-3-carboxylate Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery: Balancing Permeability and Solubility

Use Methyl 5-methoxypiperidine-3-carboxylate as a scaffold for synthesizing CNS-targeted compound libraries where precise control of lipophilicity (LogP) is critical for blood-brain barrier penetration. Its calculated XLogP of -0.3 positions it in the optimal range for CNS drugs, offering a superior balance compared to the more hydrophilic 5-hydroxy analog (LogP -0.89) . Incorporating this moiety can improve the likelihood of achieving desirable CNS multiparameter optimization (MPO) scores early in a lead identification program [1].

Synthesis of Chiral Piperidine Libraries for Structure-Activity Relationship (SAR) Studies

Employ Methyl 5-methoxypiperidine-3-carboxylate as a versatile starting material for generating a library of stereochemically pure piperidine derivatives. The presence of two undefined stereocenters allows for resolution into four distinct stereoisomers (e.g., (3R,5S), (3S,5R), etc.) [2]. This is invaluable for SAR campaigns where the absolute configuration of the piperidine ring can significantly impact target binding affinity and functional activity. The compound provides a cost-effective entry point to a diverse chiral space that simpler piperidine analogs cannot match [3].

Synthetic Methodology Development: Exploiting Reduced Basicity for Selective Functionalization

Utilize Methyl 5-methoxypiperidine-3-carboxylate in the development of new synthetic methods that require a piperidine amine with attenuated basicity (pKa 8.19) . Its lower pKa, compared to unsubstituted methyl piperidine-3-carboxylate (pKa 9.28), makes it a preferred substrate for amide couplings, reductive aminations, and transition metal-catalyzed reactions where an overly basic amine could lead to catalyst poisoning, racemization of sensitive stereocenters, or undesired side reactions. This property enables more efficient and selective transformations in complex molecule synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methoxypiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.